molecular formula CuSi B089255 Copper silicide (Cu5Si) CAS No. 12159-07-8

Copper silicide (Cu5Si)

Cat. No.: B089255
CAS No.: 12159-07-8
M. Wt: 91.63 g/mol
InChI Key: WCCJDBZJUYKDBF-UHFFFAOYSA-N
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Description

Copper silicide, specifically pentacopper silicide (Cu5Si), is a binary compound composed of silicon and copper. It is an intermetallic compound, meaning it exhibits properties that are intermediate between those of ionic compounds and alloys. This solid crystalline material appears as a silvery solid and is insoluble in water . Copper silicide is known for its excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .

Mechanism of Action

Target of Action

Copper silicide (Cu5Si) primarily targets copper-based chips in the electronics industry . It serves as a passivation layer for these chips, suppressing diffusion and electromigration . In the chemical industry, it is used as a catalyst in the Direct process, an industrial route to organosilicon compounds .

Mode of Action

Copper silicide interacts with its targets by forming a thin film on copper interconnects, acting as a diffusion barrier . This suppresses diffusion and electromigration, enhancing the reliability and longevity of the chips . In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, resulting in the formation of industrially useful dimethyldichlorosilane .

Biochemical Pathways

While copper silicide is primarily used in industrial applications, copper, one of its constituents, plays a crucial role in various biochemical pathways. Copper is indispensable for growth and development in human organisms, required for processes such as respiration and protection against reactive oxygen species . .

Pharmacokinetics

As an inorganic compound, it is insoluble in water , which may impact its bioavailability

Result of Action

The primary result of copper silicide’s action is the enhanced reliability of copper interconnects in electronic devices . By serving as a diffusion barrier, it suppresses diffusion and electromigration, thereby improving the performance and lifespan of the devices . In the Direct process, it facilitates the production of organosilicon compounds .

Preparation Methods

Copper silicide can be synthesized through various methods. One common method involves heating mixtures of copper and silicon. The reaction typically occurs at high temperatures, around 825°C (1,517°F), to form the compound . Another method involves chemical vapor deposition (CVD) of butylsilane on copper substrates. By varying the precursor flow, different catalyst variants can be obtained, which exhibit large specific areas due to the presence of grown nanostructures such as nanoplatelets, nanowires, nanoribbons, and microwires .

Chemical Reactions Analysis

Copper silicide undergoes several types of chemical reactions, including:

    Oxidation: Copper silicide can be oxidized to form copper oxide and silicon dioxide.

    Reduction: It can be reduced back to its elemental forms under certain conditions.

    Substitution: Copper silicide can participate in substitution reactions where silicon atoms are replaced by other elements.

In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, producing industrially useful compounds such as dimethyldichlorosilane .

Scientific Research Applications

Copper silicide has a wide range of scientific research applications:

Comparison with Similar Compounds

Copper silicide can be compared with other silicides such as:

    Nickel silicide (NiSi): Known for its use in microelectronics due to its low resistivity and high thermal stability.

    Titanium silicide (TiSi2): Commonly used in semiconductor devices for its excellent electrical conductivity and compatibility with silicon.

    Cobalt silicide (CoSi2): Used in integrated circuits for its low resistivity and good thermal stability.

Copper silicide is unique due to its combination of excellent electrical and thermal conductivity, corrosion resistance, and catalytic properties, making it suitable for a wide range of applications .

Properties

CAS No.

12159-07-8

Molecular Formula

CuSi

Molecular Weight

91.63 g/mol

IUPAC Name

copper;silicon

InChI

InChI=1S/Cu.Si

InChI Key

WCCJDBZJUYKDBF-UHFFFAOYSA-N

SMILES

[Si].[Cu].[Cu].[Cu].[Cu].[Cu]

Canonical SMILES

[Si].[Cu]

Key on ui other cas no.

12159-07-8

Pictograms

Irritant

Origin of Product

United States

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